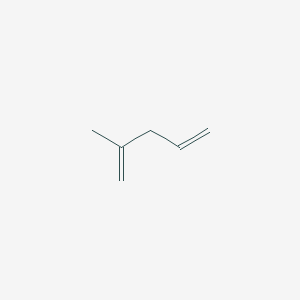

2-Methyl-1,4-pentadiene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpenta-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWYRROCDFQZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227172 | |

| Record name | 1,4-Pentadiene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763-30-4 | |

| Record name | 2-Methyl-1,4-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadiene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpenta-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,4-PENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG8TS4U1ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2-Methyl-1,4-pentadiene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a reference standard. This document presents quantitative data in structured tables, outlines standard experimental protocols for its characterization, and includes visualizations of its chemical structure and a logical workflow for its analysis.

Chemical Structure and Identification

This compound, an acyclic diene, is a volatile and flammable colorless liquid.[1][2][3] Its structure consists of a five-carbon chain with two double bonds at the first and fourth positions and a methyl group at the second position.

| Identifier | Value |

| IUPAC Name | 2-methylpenta-1,4-diene[4][5][6] |

| CAS Number | 763-30-4[1][5][7][8] |

| Molecular Formula | C₆H₁₀[1][4][5][6] |

| Linear Formula | H₂C=CHCH₂C(CH₃)=CH₂[7] |

| SMILES String | CC(=C)CC=C[4][5][7] |

| InChI | 1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3[4][5][7] |

| InChIKey | DRWYRROCDFQZQF-UHFFFAOYSA-N[4][5][7][8] |

graph "2_Methyl_1_4_pentadiene_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"]; H1a [label="H", pos="-0.5,1.5!"]; H1b [label="H", pos="0.5,1.5!"];

C2 [label="C", pos="1,0.5!", fillcolor="#F1F3F4"]; H2 [label="H", pos="1.5,0!"];

C3 [label="C", pos="2,1!", fillcolor="#F1F3F4"]; H3a [label="H", pos="1.5,1.5!"]; H3b [label="H", pos="2.5,1.5!"];

C4 [label="C", pos="3,0.5!", fillcolor="#F1F3F4"];

C5 [label="C", pos="4,1!", fillcolor="#F1F3F4"]; H5a [label="H", pos="3.5,1.5!"]; H5b [label="H", pos="4.5,1.5!"];

C6 [label="C", pos="3,-0.5!", fillcolor="#F1F3F4"]; H6a [label="H", pos="2.5,-1!"]; H6b [label="H", pos="3.5,-1!"]; H6c [label="H", pos="3,-1.5!"];

C1 -- C2 [len=1.34]; C2 -- C3 [len=1.54]; C3 -- C4 [len=1.54]; C4 -- C5 [len=1.34]; C4 -- C6 [len=1.54];

C1 -- H1a; C1 -- H1b; C2 -- H2; C3 -- H3a; C3 -- H3b; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b; C6 -- H6c; }

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value |

| Molecular Weight | 82.14 g/mol [1][5][7] |

| Appearance | Colorless liquid[2] |

| Density | 0.692 g/mL at 25 °C[1][7][9] |

| Boiling Point | 56 °C[1][7][9] |

| Melting Point | -94.9 °C (estimate)[1][9] |

| Flash Point | -2 °C (28 °F)[1][10] |

| Refractive Index | n20/D 1.406[1][7][9] |

| Solubility | Insoluble in water; soluble in nonpolar solvents like hexane (B92381) or benzene (B151609).[11] |

| Vapor Pressure | 244 mmHg at 25 °C[1][9] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in readily available literature, the following outlines standard methodologies for determining its key physical properties.

Boiling Point Determination

The boiling point of a volatile liquid like this compound can be determined using a simple distillation apparatus or a Thiele tube setup.

-

Simple Distillation Method: This involves heating the liquid in a distillation flask connected to a condenser and a thermometer. The temperature at which the liquid actively boils and its vapor condenses at a steady rate is recorded as the boiling point.[2][12]

-

Capillary Method (Thiele Tube): A small amount of the liquid is placed in a fusion tube with an inverted, sealed capillary tube. The setup is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted as the boiling point.[8][13][14]

Density Measurement

The density of liquid chemicals is typically determined using a pycnometer or a digital density meter, with methods often standardized by organizations like ASTM.

-

Pycnometer Method (ASTM D1475): A pycnometer, a flask with a precise volume, is cleaned, dried, and weighed empty. It is then filled with the sample liquid, and any excess is removed. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[10]

-

Digital Density Meter (ASTM D4052, ASTM D7777): This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency changes with the mass of the liquid in the tube, which is directly related to its density. This method is fast, requires a small sample volume, and provides high accuracy.[6][11]

Refractive Index Measurement

The refractive index, a measure of how much light bends as it passes through the liquid, is determined using a refractometer.

-

Abbe Refractometer: A few drops of the liquid are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale.[1][15] It is crucial to record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[15] The standard wavelength of light used is typically the sodium D-line (589 nm).[1]

Structural Characterization Workflow

The structural confirmation of this compound, or any synthesized organic compound, follows a logical workflow of analytical techniques.

This workflow begins with the measurement of basic physical properties, which provide a preliminary identification. Spectroscopic methods then offer detailed structural information. Infrared (IR) spectroscopy would identify the C=C and C-H bonds present. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) would elucidate the precise connectivity of atoms and the number of different hydrogen and carbon environments. Finally, Mass Spectrometry (MS) would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule's structure. Comparing the obtained data with literature values and spectral databases like those from NIST and PubChem would lead to a definitive structural confirmation.[16][17][18]

Reactivity and Applications

This compound serves as a valuable reagent in organic synthesis. For instance, it can undergo a cross-metathesis reaction with a vinylboronate to form an organotrifluoroborate reagent. It also reacts with bromo or iodo benzene in the presence of a palladium catalyst to yield 1-phenyl-5-piperidino-3-alkenes. This diene is a building block in the production of polymers and other complex organic molecules.[11]

References

- 1. youtube.com [youtube.com]

- 2. vernier.com [vernier.com]

- 3. Page loading... [guidechem.com]

- 4. store.astm.org [store.astm.org]

- 5. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. store.astm.org [store.astm.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. matestlabs.com [matestlabs.com]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. scribd.com [scribd.com]

- 14. byjus.com [byjus.com]

- 15. faculty.weber.edu [faculty.weber.edu]

- 16. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]

- 17. This compound | C6H10 | CID 12987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 2-Methyl-1,4-pentadiene (CAS Number: 763-30-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,4-pentadiene (CAS No. 763-30-4), a non-conjugated diene of interest in various chemical applications. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, and safety and handling protocols. While primarily utilized as a monomer and chemical intermediate, this guide also explores available toxicological data and metabolic considerations relevant to professionals in the life sciences. All quantitative data is presented in structured tables, and key experimental methodologies are described. Visual diagrams are provided to illustrate logical and experimental workflows.

Chemical and Physical Properties

This compound is a colorless, volatile, and flammable liquid.[1][2] It is a non-conjugated diene, meaning its double bonds are separated by more than one single bond, which dictates its distinct reactivity compared to conjugated dienes. It is generally soluble in nonpolar organic solvents like hexane (B92381) and benzene (B151609) and has low solubility in water.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀ | [4] |

| Molecular Weight | 82.14 g/mol | [4] |

| CAS Number | 763-30-4 | [4] |

| IUPAC Name | 2-methylpenta-1,4-diene | [4] |

| Synonyms | Isodiallyl, 2-methylpentadiene-1,4 | [5] |

| Boiling Point | 56 °C | [2] |

| Melting Point | -94.9 °C (estimate) | [2] |

| Density | 0.692 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.406 | [2] |

| Flash Point | -2 °C (28 °F) | |

| Vapor Pressure | 244 mmHg at 25 °C | |

| Water Solubility | 89.66 mg/L at 25 °C (estimated) | [6] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide characteristic signals corresponding to its unique proton and carbon environments.

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Proton | ~5.75 | ddt | 1H | H-4 |

| ~5.05 | m | 2H | H-5 | |

| ~4.70 | s | 2H | H-1 | |

| ~2.70 | d | 2H | H-3 | |

| ~1.75 | s | 3H | -CH₃ |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| Carbon | ~145.0 | C-2 |

| ~135.0 | C-4 | |

| ~117.0 | C-5 | |

| ~112.0 | C-1 | |

| ~42.0 | C-3 | |

| ~22.0 | -CH₃ |

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3080 | Strong | =C-H stretch (vinyl) |

| ~2970, 2930, 2860 | Medium | C-H stretch (alkyl) |

| ~1645 | Medium | C=C stretch |

| ~1440 | Medium | C-H bend (alkyl) |

| ~995, 915 | Strong | =C-H bend (vinyl) |

Note: Peak positions are approximate.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern.

| m/z | Relative Intensity | Possible Fragment Ion |

| 82 | Moderate | [C₆H₁₀]⁺ (Molecular Ion) |

| 67 | High | [C₅H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 39 | High | [C₃H₃]⁺ |

The base peak is typically observed at m/z 67, corresponding to the loss of a methyl radical.[4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Allyl bromide

-

3-Chloro-2-methyl-1-propene

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the stirred magnesium suspension. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.[7]

-

Coupling Reaction: Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Add a solution of 3-chloro-2-methyl-1-propene in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Workup: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Isolation and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by distillation. The crude product can be purified by fractional distillation to yield this compound.

Reactivity and Potential Applications

As a non-conjugated diene, this compound exhibits reactivity characteristic of isolated double bonds. It can undergo typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation.

-

Polymerization: this compound can be used as a monomer in polymerization reactions, particularly in the synthesis of specialty elastomers. For instance, it can be copolymerized with ethylene (B1197577) and propylene (B89431) to produce EPDM (ethylene-propylene-diene monomer) rubbers. The pendant double bond from the diene provides a site for vulcanization (cross-linking).

-

Metathesis: It can participate in acyclic diene metathesis (ADMET) polymerization to form unsaturated polymers.[8]

-

Organometallic Chemistry: this compound reacts with various reagents to form useful intermediates. For example, it undergoes a cross-metathesis reaction with vinylboronates to create organotrifluoroborate reagents. It also reacts with aryl halides in the presence of a palladium catalyst.

Biological Activity and Toxicological Profile

There is a lack of specific studies on the direct interaction of this compound with biological signaling pathways. Its relevance to drug development professionals is primarily in the context of its metabolism and potential toxicity as a small, unsaturated hydrocarbon.

Metabolism

The metabolism of simple and branched-chain alkenes is not as extensively characterized as that of alkanes. However, it is generally understood that such compounds can be metabolized by cytochrome P450 enzymes in the liver. Potential metabolic pathways could involve epoxidation of the double bonds, followed by hydrolysis to diols, or hydroxylation at allylic positions. The metabolism of branched-chain hydrocarbons can sometimes lead to the formation of dicarboxylic acids.[9]

Toxicology

This compound is classified as a highly flammable liquid and vapor.[4] It can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation. Due to its volatile nature, adequate ventilation is crucial when handling this compound. There is limited data on its long-term toxicity and carcinogenic potential. As with many small hydrocarbons, high concentrations may lead to central nervous system depression.

Safety and Handling

Due to its high flammability and potential health hazards, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a valuable building block in synthetic chemistry, particularly in the field of polymer science. Its non-conjugated diene structure provides specific reactivity that is exploited in various industrial processes. For researchers in drug development, while direct biological activity has not been reported, understanding its metabolic fate and toxicological profile is important for assessing the potential impact of this and structurally related compounds. Further research into the biological interactions of small, unsaturated hydrocarbons could reveal currently unknown effects.

References

- 1. This compound(763-30-4) 13C NMR [m.chemicalbook.com]

- 2. This compound | 763-30-4 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C6H10 | CID 12987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. This compound, 763-30-4 [thegoodscentscompany.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

A Technical Guide to the Physical Properties of 2-Methyl-1,4-pentadiene

This guide provides a comprehensive overview of the key physical properties of 2-Methyl-1,4-pentadiene, a valuable compound in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a logical visualization of the concepts discussed.

Quantitative Data

The boiling point and density of this compound have been reported across various chemical data sources. It is important to note the variations in these values, which may arise from different experimental conditions or purities of the samples tested. A summary of the available data is presented below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 56 °C | (lit.) | [1][2] |

| 57 °C | [3] | ||

| 82 °C | [4] | ||

| Density | 0.692 g/mL | at 25 °C (lit.) | [1] |

| 0.727 g/mL | [4] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the cited literature, standard methodologies for organic compounds are applicable. These methods are designed to yield accurate and reproducible results.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for its determination include:

-

Distillation Method: This is a fundamental technique where the compound is heated to its boiling point in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured, providing the boiling point. A simple distillation setup is typically sufficient for pure compounds.[5][6] At least 5 mL of the sample is generally required.[5][6]

-

Thiele Tube Method: This method is suitable for small sample quantities. A sample is placed in a small tube with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[5]

-

Reflux Method: A reflux apparatus can also be used. The liquid is heated to a boil, and the vapor is condensed and returned to the flask. A thermometer placed in the vapor phase below the condenser will register a stable temperature, which corresponds to the boiling point.[5]

Density Determination:

Density is the mass per unit volume of a substance. For liquids like this compound, several accurate methods are available:

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. It is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is known for its high precision.

-

Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the surface of the liquid meets the stem of the hydrometer. This method is quick but generally less accurate than the pycnometer method.

-

Vibrating Tube Densitometer: This modern instrument measures the resonant frequency of a U-shaped tube filled with the sample. The frequency of vibration is directly related to the density of the liquid. This method is fast, accurate, and requires only a small sample volume.

Logical Relationship of Physical Properties

The physical properties of a compound are intrinsically linked to its molecular structure. The following diagram illustrates this relationship for this compound.

References

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Methyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2-methyl-1,4-pentadiene. The information presented herein is intended to support research, analytical, and drug development activities where the characterization of this compound is essential.

Introduction

This compound is a volatile organic compound with the chemical formula C₆H₁₀. Accurate interpretation of its 1H and 13C NMR spectra is crucial for its identification and for understanding its chemical structure and purity. This document details the chemical shifts, coupling constants, and multiplicities of the various nuclei within the molecule.

Experimental Protocols

While a specific experimental protocol for the acquisition of the presented data is not publicly available, a general methodology for obtaining high-resolution NMR spectra of volatile organic compounds like this compound is outlined below.

Sample Preparation:

A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), which is transparent in the 1H NMR spectrum. The concentration is typically in the range of 1-5% (v/v). A small amount of tetramethylsilane (B1202638) (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Due to the volatile nature of the compound, sample preparation should be conducted in a well-ventilated fume hood, and the NMR tube should be securely capped to prevent evaporation.

Instrumentation and Data Acquisition:

The NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or similar instrument.

-

1H NMR Spectroscopy: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.

-

13C NMR Spectroscopy: A proton-decoupled 13C NMR experiment is conducted to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required for 13C NMR due to the low natural abundance of the 13C isotope. The spectral width is typically set to 0-220 ppm.

Data Presentation

The 1H and 13C NMR spectral data for this compound are summarized in the tables below. The numbering convention used for the assignment of protons and carbons is as follows:

1H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~4.7 | m | - | 2H |

| H-3 | ~2.7 | d | ~6.5 | 2H |

| H-4 | ~5.7 | m | - | 1H |

| H-5 | ~5.0 | m | - | 2H |

| H-6 | ~1.7 | s | - | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

13C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~110 |

| C-2 | ~145 |

| C-3 | ~40 |

| C-4 | ~138 |

| C-5 | ~116 |

| C-6 | ~22 |

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between the protons in this compound.

Caption: Spin-spin coupling network in this compound.

This diagram illustrates the key proton-proton coupling interactions. The allylic protons (H-3) couple with the terminal vinyl proton (H-1) and the internal vinyl proton (H-4). The protons of the second vinyl group (H-4 and H-5) also exhibit coupling among themselves. The methyl protons (H-6) are isolated and do not show significant coupling to other protons, resulting in a singlet in the 1H NMR spectrum.

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-Methyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-methyl-1,4-pentadiene. It includes a detailed breakdown of the vibrational modes, a summary of quantitative data, and standardized experimental protocols for spectral acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FT-IR spectroscopy for structural elucidation and quality control.

Data Presentation: FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various vibrational modes of its functional groups. The quantitative data extracted from the gas-phase spectrum is summarized in the table below. The molecule's structure, featuring both a terminal vinyl group and a gem-disubstituted alkene, gives rise to a unique spectral fingerprint.

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment | Functional Group |

| 3080 | Strong | =C-H Asymmetric Stretching | Vinyl Group (=CH₂) |

| 2975 | Medium | C-H Asymmetric Stretching | Methyl Group (-CH₃) |

| 2940 | Medium | C-H Symmetric Stretching | Methylene Group (-CH₂-) |

| 2860 | Medium | C-H Symmetric Stretching | Methyl Group (-CH₃) |

| 1650 | Medium | C=C Stretching | Vinyl Group (C=CH₂) |

| 1645 | Medium | C=C Stretching | Gem-disubstituted Alkene (C=C(CH₃)₂) |

| 1450 | Strong | C-H Bending (Scissoring) | Methylene Group (-CH₂-) |

| 1440 | Strong | C-H Asymmetric Bending | Methyl Group (-CH₃) |

| 1375 | Strong | C-H Symmetric Bending (Umbrella) | Methyl Group (-CH₃) |

| 995 | Strong | =C-H Bending (Out-of-Plane Wag) | Vinyl Group (=CH₂) |

| 915 | Strong | =C-H Bending (Out-of-Plane Wag) | Vinyl Group (=CH₂) |

| 890 | Strong | =C-H Bending (Out-of-Plane Wag) | Gem-disubstituted Alkene (=C(CH₃)₂) |

Data is based on the analysis of the gas-phase FT-IR spectrum available in the NIST Chemistry WebBook.[1][2][3][4]

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following is a detailed methodology for obtaining the FT-IR spectrum of a liquid sample such as this compound.

I. Sample Preparation

For a volatile, non-aqueous liquid like this compound, the neat liquid can be analyzed directly using either the transmission method with a liquid cell or the Attenuated Total Reflectance (ATR) technique.

-

Transmission Method: A small drop of the liquid sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film. It is crucial to ensure no air bubbles are trapped between the plates.

-

ATR Method: A single drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal surface is fully covered. This method is often preferred for its simplicity and minimal sample preparation.[5][6][7][8][9]

II. Instrumental Parameters

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function is commonly used.

III. Data Acquisition

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean, empty liquid cell/ATR crystal) must be collected. This background scan accounts for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: The prepared sample is placed in the sample compartment, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the FT-IR analysis process and the key signaling pathways in spectral interpretation.

References

- 1. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]

- 2. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]

- 3. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]

- 4. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 7. researchgate.net [researchgate.net]

- 8. covalentmetrology.com [covalentmetrology.com]

- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Methyl-1,4-pentadiene

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-methyl-1,4-pentadiene. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document details the characteristic fragmentation pathways, presents quantitative data, and outlines a standard experimental protocol for obtaining the mass spectrum of this compound.

Executive Summary

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic molecules. The fragmentation pattern observed in a mass spectrum serves as a molecular fingerprint, offering valuable insights into the compound's structure and stability. This guide focuses on this compound (C₆H₁₀), a non-conjugated diene. Understanding its fragmentation behavior is crucial for its identification and differentiation from its isomers. Upon electron ionization, this compound undergoes a series of predictable cleavage and rearrangement reactions, leading to a characteristic set of fragment ions. This document will explore the generation of the most significant ions and provide a logical framework for interpreting its mass spectrum.

Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by a series of fragment ions, with their relative abundances providing a quantitative measure of their stability and the favorability of their formation pathways. The data presented in Table 1 has been compiled from the National Institute of Standards and Technology (NIST) database.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Proposed Neutral Loss |

| 82 | 15 | [C₆H₁₀]⁺• (Molecular Ion) | - |

| 67 | 100 | [C₅H₇]⁺ | •CH₃ |

| 54 | 25 | [C₄H₆]⁺• | C₂H₄ |

| 41 | 85 | [C₃H₅]⁺ | C₃H₅• |

| 39 | 50 | [C₃H₃]⁺ | C₃H₇• |

| 27 | 30 | [C₂H₃]⁺ | C₄H₇• |

Table 1: Principal mass spectral peaks and their relative intensities for this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 82). The subsequent fragmentation is dominated by cleavages that lead to the formation of stable carbocations. The proposed fragmentation pathway is illustrated in the diagram below.

Figure 1: Proposed electron ionization fragmentation pathway for this compound.

The formation of the base peak at m/z 67 is attributed to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable cyclopentenyl or a related C₅H₇⁺ cation.[1] The prominent peak at m/z 41 corresponds to the highly stable allyl cation ([C₃H₅]⁺). Another significant fragmentation route involves a rearrangement followed by the loss of ethene (C₂H₄) to yield the ion at m/z 54.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or weakly polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 2 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 25-200.

-

Solvent Delay: A suitable solvent delay should be employed to prevent the solvent peak from entering the mass spectrometer.

4. Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

-

The mass spectrum of this peak can then be extracted and compared to a reference library, such as the NIST database, for confirmation.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can serve as a valuable resource for the identification and structural analysis of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-Methyl-1,4-pentadiene: IUPAC Nomenclature, Synonyms, and Synthetic and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,4-pentadiene is a volatile, flammable, and colorless liquid organic compound. As a diolefin, its chemical structure, featuring two carbon-carbon double bonds, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis and purification, and analytical methods for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug development who may utilize this compound as a starting material or intermediate.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-methylpenta-1,4-diene [1]. The numbering of the carbon chain begins at the end closest to a double bond, and the methyl group is located on the second carbon.

This compound is also known by several synonyms in commercial and academic literature. A comprehensive list of these synonyms is provided in Table 1 for ease of reference when consulting various data sources.

Table 1: Synonyms for this compound

| Synonym | CAS Registry Number |

| This compound | 763-30-4 |

| 1,4-Pentadiene, 2-methyl- | 763-30-4 |

| 2-Methylpenta-1,4-diene | 763-30-4 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work. These properties have been compiled from various chemical databases and supplier specifications and are summarized in Table 2.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol [1] |

| Boiling Point | 56 °C[1] |

| Density | 0.692 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.406[1] |

| Flash Point | -2 °C (-28.4 °F) - closed cup[1] |

| Appearance | Colorless liquid |

| InChI Key | DRWYRROCDFQZQF-UHFFFAOYSA-N[1] |

| SMILES | CC(=C)CC=C[1] |

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established organic chemistry principles and adapted for this specific molecule.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones. In this proposed synthesis, acetone (B3395972) is reacted with a phosphorus ylide generated from allyl bromide to yield this compound.

Reaction Scheme:

Caption: Synthetic pathway for this compound via the Wittig reaction.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Acetone, anhydrous

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Preparation of the Phosphonium (B103445) Salt:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve triphenylphosphine in anhydrous diethyl ether.

-

Slowly add an equimolar amount of allyl bromide to the stirred solution.

-

The phosphonium salt will precipitate out of the solution. The reaction mixture may need to be stirred at room temperature for several hours or gently heated to ensure complete reaction.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Formation of the Ylide (Wittig Reagent):

-

Suspend the dried allyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of n-butyllithium dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

-

Wittig Reaction:

-

To the ylide solution at 0 °C, add one equivalent of anhydrous acetone dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and carefully remove the solvent by distillation at atmospheric pressure. The crude product will be a mixture of the desired diene and triphenylphosphine oxide.

-

Purification by Fractional Distillation

Due to the volatile nature of this compound and the non-volatile nature of the triphenylphosphine oxide byproduct, the crude product from the Wittig synthesis can be effectively purified by fractional distillation.

Caption: Workflow for the purification of this compound by fractional distillation.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Transfer the crude product to a round-bottom flask of appropriate size and add a few boiling chips.

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.

-

Begin heating the distillation flask gently.

-

The more volatile this compound will begin to vaporize and rise through the fractionating column.

-

Collect the fraction that distills at or near the literature boiling point of 56 °C.

-

The non-volatile triphenylphosphine oxide will remain in the distillation flask.

-

Store the purified, colorless liquid in a tightly sealed container in a cool, dark place.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of volatile organic compounds. The gas chromatogram will indicate the number of components in the sample, and the mass spectrum of the major peak can be compared to a library database for positive identification.

Table 3: Typical GC-MS Parameters for Diene Analysis

| Parameter | Condition |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., DB-1, HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 40 °C, ramp to 150 °C at 10 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-300 amu |

| Detector | Electron Multiplier |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts and multiplicities for this compound are summarized in Tables 4 and 5.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ (C1) | ~4.7 | Singlet | 2H |

| -CH₂- (C3) | ~2.7 | Doublet | 2H |

| =CH- (C4) | ~5.8 | Multiplet | 1H |

| =CH₂ (C5) | ~5.0 | Multiplet | 2H |

| -CH₃ (C2) | ~1.7 | Singlet | 3H |

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Carbon(s) | Chemical Shift (δ, ppm) |

| C1 | ~112 |

| C2 | ~145 |

| C3 | ~44 |

| C4 | ~138 |

| C5 | ~116 |

| -CH₃ | ~22 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for C-H and C=C bonds.

Table 6: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| =C-H stretch (alkene) | 3100-3000 |

| C-H stretch (alkane) | 3000-2850 |

| C=C stretch (alkene) | 1650-1600 |

| =C-H bend (alkene) | 1000-650 |

Safety and Handling

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the nomenclature, properties, synthesis, purification, and analysis of this compound. The detailed experimental protocols and tabulated data are intended to equip researchers and scientists with the necessary information for the successful and safe utilization of this versatile chemical compound in their laboratory work.

References

An In-depth Technical Guide to 2-Methyl-1,4-pentadiene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,4-pentadiene, a non-conjugated diene of interest in synthetic organic chemistry. The document details its chemical and physical properties, spectroscopic data, and provides an experimental protocol for a representative synthesis of a related diene. Furthermore, it explores the reactivity of this diene, with a focus on its potential applications as a building block in the synthesis of more complex molecules relevant to chemical research and drug development.

Core Properties of this compound

This compound, also known as isoprene's skipped isomer, is a volatile, colorless liquid. Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀ | [1][2] |

| Molecular Weight | 82.14 g/mol | [1][2] |

| CAS Number | 763-30-4 | [1][2] |

| Density | 0.692 g/mL at 25 °C | [1] |

| Boiling Point | 56 °C | [1] |

| Refractive Index | 1.406 at 20 °C | [1] |

| Flash Point | -2 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are outlined below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to vinyl and allylic protons. |

| ¹³C NMR | Resonances for sp² and sp³ hybridized carbons. |

| Infrared (IR) Spectroscopy | Characteristic C-H and C=C stretching and bending vibrations. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |

Synthesis of Dienes: A Representative Experimental Protocol

While specific, detailed laboratory-scale synthesis protocols for this compound are not extensively published in readily accessible literature, a general and robust method for the synthesis of substituted dienes can be adapted. The following is a two-step procedure for the preparation of 2-alkyl-1,3-butadienes, which illustrates a common synthetic strategy for diene construction.

Method: Two-Step Synthesis of 2-Alkyl-1,3-butadienes

This protocol describes a practical and scalable two-step procedure for preparing 2-alkyl-1,3-butadienes from the commercially available starting material 1,4-dibromo-2-butene (B147587).[3]

Step 1: Synthesis of 3-Bromomethyl-5-methyl-1-hexene (Intermediate)

-

To a mixture of copper(I) iodide (CuI) (3.31 g, 17.5 mmol) and 1,4-dibromo-2-butene (4.8 g, 23 mmol) in diethyl ether (35 mL) at -10 °C, add a freshly prepared solution of isobutylmagnesium bromide in ether (2.5 M, 14 mL, 35 mmol) dropwise.[3]

-

Monitor the reaction by Thin Layer Chromatography (TLC) using hexanes as the eluent.[3]

-

Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3]

-

Extract the aqueous phase with ether (3 x 50 mL).[3]

-

Combine the organic layers and dry over magnesium sulfate (B86663) (MgSO₄).[3]

-

Purify the crude product by column chromatography to yield the intermediate.

Step 2: Dehydrohalogenation to 2-Isobutyl-1,3-butadiene

-

Dissolve the intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Add a strong, non-nucleophilic base, for example, potassium tert-butoxide, at a controlled temperature.

-

Monitor the reaction for the elimination of HBr to form the conjugated diene.

-

Upon completion, work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Dry the organic phase and purify the final product, 2-isobutyl-1,3-butadiene, by distillation.

Reactivity and Potential Applications in Synthesis

As a non-conjugated diene, this compound can undergo a variety of chemical transformations, making it a potentially useful building block in organic synthesis. Its reactivity is centered around the two double bonds, which can react independently or in concert, depending on the reaction conditions.

Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[4][5] While this compound is a non-conjugated diene, it can potentially be isomerized to its conjugated isomer, 2-methyl-1,3-pentadiene, which can then participate in Diels-Alder reactions.[6] This isomerization can sometimes be achieved in situ under the thermal conditions of the cycloaddition.

Metathesis Reactions

Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds.[7][8] this compound, being a diene, is a suitable substrate for ring-closing metathesis (RCM) to form a five-membered ring, or for cross-metathesis with other olefins to generate more complex acyclic structures. These reactions are typically catalyzed by ruthenium or molybdenum complexes.

The diagram below illustrates a logical workflow for the potential synthetic utility of this compound.

Use in the Synthesis of Biologically Active Molecules

The 1,4-diene structural motif is present in a variety of natural products.[9] While direct incorporation of this compound into a pharmaceutical agent is not widely documented, its value lies in its potential as a precursor to more complex intermediates. For instance, the synthesis of certain diarylheptanoids, which exhibit interesting pharmacological properties, involves the construction of a 1,4-pentadiene (B1346968) unit.[1] The reactivity of the double bonds allows for further functionalization, making it a versatile starting point for the synthesis of novel molecular scaffolds for drug discovery.

Toxicological Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is classified as an irritant to the skin, eyes, and respiratory tract.[8] Acute toxicity data indicates a potential for central nervous system depression upon ingestion of large amounts.[8]

Conclusion

This compound is a simple, non-conjugated diene with well-defined physical and chemical properties. While its direct application in drug development is not prominent, its value to researchers and scientists lies in its potential as a versatile building block in organic synthesis. Through reactions such as isomerization followed by cycloaddition, or through metathesis, this diene can be converted into more complex carbocyclic and acyclic structures. A thorough understanding of its reactivity opens avenues for the design and synthesis of novel molecules with potential biological activity, making it a compound of interest in the broader field of chemical and pharmaceutical research.

References

- 1. Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

An In-depth Technical Guide to the Thermochemical Data of 2-Methyl-1,4-pentadiene

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Methyl-1,4-pentadiene (CAS RN: 763-30-4). The information is presented in a structured format to facilitate its use in research, chemical process design, and computational modeling. This document includes tabulated quantitative data, detailed descriptions of relevant experimental and computational methodologies, and a workflow diagram illustrating the determination of these properties.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-methylpenta-1,4-diene |

| CAS Number | 763-30-4 |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol [1] |

| SMILES | C=CCC(=C)C |

| InChI Key | DRWYRROCDFQZQF-UHFFFAOYSA-N |

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties for this compound. The data is sourced from various databases and computational methods.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | Method/Source |

| Enthalpy of Formation (Gas, ΔfH°gas) | 73.90 | kJ/mol | Joback Calculated Property[2] |

| Gibbs Free Energy of Formation (ΔfG°) | 166.77 | kJ/mol | Joback Calculated Property[2] |

Table 2: Phase Change and Reaction Enthalpies

| Property | Value | Units | Method/Source |

| Enthalpy of Vaporization (ΔvapH°) | 27.69 | kJ/mol | Joback Calculated Property[2] |

| Enthalpy of Fusion (ΔfusH°) | 7.43 | kJ/mol | Joback Calculated Property[2] |

| Enthalpy of Reaction (ΔrH°) | -16.11 | kJ/mol | Equilibrium Constant (Eqk)[3][4] |

| Note: The enthalpy of reaction corresponds to the isomerization of (Z)-2-Methyl-1,3-pentadiene to this compound in the gas phase at 458 K.[3][4] |

Table 3: Other Thermodynamic Properties

| Property | Value | Units | Method/Source |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available in search results | J/mol·K | - |

| Ionization Energy (IE) | 9.16 ± 0.05 | eV | NIST[2] |

| Normal Boiling Point (Tboil) | Data not available in search results | K | - |

Experimental and Computational Protocols

The determination of thermochemical properties relies on a combination of experimental techniques and computational estimation methods.

Experimental Methodologies

a) Combustion Calorimetry for Enthalpy of Formation (ΔfH°) The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion.

-

Protocol:

-

A precise mass of the substance (this compound) is placed in a crucible inside a high-pressure vessel known as a "bomb".

-

The bomb is filled with pure oxygen under high pressure (typically 20-30 atm).

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water and the calorimeter is meticulously measured.

-

The heat of combustion is calculated from this temperature change and the previously determined heat capacity of the calorimeter.[5][6]

-

Using Hess's Law, the standard enthalpy of formation of the compound is calculated from the experimental enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7][8]

-

b) Isomerization Equilibrium for Enthalpy of Reaction (ΔrH°) The enthalpy of reaction for isomerization can be determined by studying the chemical equilibrium as a function of temperature.

-

Protocol:

-

A mixture of the isomers (e.g., (Z)-2-Methyl-1,3-pentadiene and this compound) is allowed to reach equilibrium in the gas phase at a specific temperature.

-

The composition of the equilibrium mixture is analyzed, typically using gas chromatography, to determine the equilibrium constant (K).

-

This procedure is repeated at several different temperatures.

-

The van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature and the standard enthalpy change, is then used to calculate ΔrH°.[4][9] The equation is: ln(K₂/K₁) = -ΔH°/R * (1/T₂ - 1/T₁).[10]

-

c) Calorimetry for Heat Capacity (Cp) Adiabatic vacuum calorimetry is a precise method for measuring the heat capacity of substances.

-

Protocol:

-

A sample of the substance is placed in a calorimeter that is thermally isolated from its surroundings by a vacuum.

-

A known amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature.

-

The temperature change is measured with high precision.

-

The heat capacity is calculated by dividing the amount of heat added by the measured temperature rise.

-

Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.

-

Computational Methodologies

a) Joback Group-Contribution Method The Joback method is a widely used group-contribution technique for estimating thermophysical properties of pure components based solely on their molecular structure.[2][3][11]

-

Methodology:

-

The molecular structure of this compound is deconstructed into a set of predefined functional groups (e.g., =CH₂, -CH₂-, =C<, -CH₃).

-

Each group is assigned a specific numerical contribution for a given property (e.g., enthalpy of formation, heat capacity). These contributions are derived from regression of experimental data for a large set of compounds.[12]

-

The property of the molecule is then estimated by summing the contributions of its constituent groups according to specific formulas for each property.[2][13]

-

This method is predictive and particularly useful when experimental data is unavailable. However, it is an estimation and may have deviations from experimental values.[2]

-

Visualization of Methodologies

The following diagram illustrates the general workflow for determining the key thermochemical properties of a compound like this compound, highlighting both experimental and computational pathways.

Caption: Workflow for determining thermochemical properties.

References

- 1. Enthalpy and Chemical Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Standard enthalpy of reaction - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. mdpi.com [mdpi.com]

- 13. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

A Technical Guide to the Commercial Availability and Purity of 2-Methyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Methyl-1,4-pentadiene (CAS RN: 763-30-4), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.

Commercial Availability

This compound is readily available from several major chemical suppliers. The typical purities offered are suitable for a wide range of research and development applications. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Stated Purity | Availability |

| TCI Chemicals | M0616 | >99.0% (GC) | Stocked |

| Sigma-Aldrich | 118710 | 99% | Stocked |

| Fisher Scientific (TCI America) | M0616 | 99.0+%[1] | Stocked |

| ChemicalBook | CB7259110 | - | Multiple Suppliers Listed[2] |

Purity and Specifications

The purity of commercially available this compound is typically determined by gas chromatography (GC). Certificates of Analysis (COA) from suppliers provide lot-specific purity data and other physical properties.

Typical Specifications:

| Property | Value | Reference |

| CAS Number | 763-30-4 | [3] |

| Molecular Formula | C6H10 | [3] |

| Molecular Weight | 82.14 g/mol | [3] |

| Appearance | Colorless Liquid | |

| Boiling Point | 56-57 °C | [1] |

| Density | 0.692 g/mL at 25 °C | |

| Refractive Index | n20/D 1.406 |

Purity Analysis Workflow:

The following diagram illustrates a typical workflow for the analysis of this compound purity.

Potential Impurities

While commercial this compound is of high purity, trace impurities may be present. These can originate from the synthetic route or from degradation over time. Common classes of impurities in dienes include:

-

Isomers: Other C6H10 isomers, such as 2-methyl-1,3-pentadiene (B74102) or 4-methyl-1,3-pentadiene, may be present.

-

Starting Materials: Residual unreacted starting materials from the synthesis process.

-

Solvents: Trace amounts of solvents used in the synthesis or purification process.

-

Oligomers/Polymers: Dienes can be susceptible to polymerization, especially if not stored properly.

-

Oxidation Products: Peroxides can form upon exposure to air.

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for identifying and quantifying these impurities.[4][5]

Experimental Protocols

Representative Synthesis of this compound (Wittig Reaction)

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible route is via the Wittig reaction.[6][7][8][9][10] This method is a well-established and versatile tool for alkene synthesis. The following is a representative protocol based on the general principles of the Wittig reaction.

Reaction Scheme:

Step 1: Preparation of the Wittig Reagent (Allylidenetriphenylphosphorane)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.0 eq) and anhydrous diethyl ether.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add allyl bromide (1.0 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. The white precipitate of allyltriphenylphosphonium bromide is formed.

-

Filter the salt, wash with cold diethyl ether, and dry under vacuum.

-

To a suspension of the dried phosphonium (B103445) salt in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide indicates the generation of the Wittig reagent.

Step 2: Reaction with Acetone

-

To the freshly prepared Wittig reagent at -78 °C, add a solution of dry acetone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

Due to its low boiling point, this compound can be effectively purified by fractional distillation.[11]

-

Set up a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

-

Add the crude product to the distillation flask along with a few boiling chips.

-

Heat the flask gently in a heating mantle.

-

Collect the fraction that distills at 56-57 °C.[1]

-

It is recommended to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and oxidation.

Fractional Distillation Logic:

Purity Assessment by GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5ms or equivalent).

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane (B109758) or pentane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Analyze the resulting chromatogram and mass spectra. The purity is determined by the peak area percentage of the main component. Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).[3][12][13]

Spectroscopic Data for Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): Spectroscopic data is crucial for confirming the structure and purity of this compound. The ¹H NMR spectrum should be consistent with the expected structure.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[14]

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the C-H and C=C bonds present in the molecule.[3]

Researchers should compare the spectroscopic data of their sample with reference spectra available in databases such as PubChem to confirm the identity and assess the purity of this compound.[3]

References

- 1. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | 763-30-4 [chemicalbook.com]

- 3. This compound | C6H10 | CID 12987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]

- 5. benchchem.com [benchchem.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Purification [chem.rochester.edu]

- 12. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]

- 13. 1,4-Pentadiene, 2-methyl- [webbook.nist.gov]

- 14. This compound(763-30-4) 13C NMR [m.chemicalbook.com]

Navigating the Volatility: A Technical Guide to the Safe Handling, and Storage of 2-Methyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage guidelines for 2-Methyl-1,4-pentadiene. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing exposure risks during research and development activities. This document summarizes key quantitative data, outlines experimental safety protocols, and provides visual workflows for critical safety procedures.

Physicochemical and Toxicological Properties

A clear understanding of the inherent properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H10 | [1][2] |

| Molecular Weight | 82.14 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 56 °C (lit.) | [2][4][5] |

| Melting Point | -94.9 °C (estimate) | [2] |

| Density | 0.692 g/mL at 25 °C (lit.) | [2][4][5] |

| Vapor Pressure | 244 mmHg at 25 °C | [2] |

| Flash Point | -2 °C to 28°F (-2.22 °C) (closed cup) | [2][4][6] |

| Refractive Index | n20/D 1.406 (lit.) | [2][4][6] |

| Solubility in Water | 89.66 mg/L @ 25 °C (est) | [6] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Source(s) |

| Acute Toxicity (LD50) | 56 mg/kg | Mouse | Intravenous | [2] |

| Skin Irritation | Moderate (500 mg) | Rabbit | Dermal | [2] |

Table 3: Flammability and Exposure Limits

| Parameter | Value | Source(s) |

| Lower Explosion Limit (LEL) | Data not available | [7] |

| Upper Explosion Limit (UEL) | Data not available | [7] |

| Permissible Exposure Limit (PEL) | No established limit | [8] |

| Threshold Limit Value (TLV) | No established limit | [8] |

Hazard Identification and GHS Classification

This compound is classified as a highly flammable liquid and vapor.[9][10][11]

Potential Health Effects: [13]

-

Inhalation: Causes respiratory tract irritation. Vapors may cause dizziness or suffocation.

-

Skin Contact: Causes skin irritation and may lead to dermatitis.

-

Eye Contact: Causes eye irritation.

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause central nervous system depression.

Experimental Safety Protocols

The following are detailed methodologies for key safety experiments relevant to the handling of this compound, based on standardized guidelines.

Acute Oral Toxicity Testing (Based on OECD Guideline 420: Fixed Dose Procedure)

Objective: To determine the dose of this compound that causes evident toxicity.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically female rats as they are often more sensitive) are used.[2]

-

Housing and Fasting: Animals are housed in suitable cages and fasted overnight before dosing.[12]

-

Dose Administration: The test substance is administered orally by gavage in a single dose.[12] The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[2]

-